molecular formula C9H14F3NO4 B173479 (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid CAS No. 181128-25-6

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid

Cat. No.: B173479
CAS No.: 181128-25-6
M. Wt: 257.21 g/mol
InChI Key: UCUKFQMRNHNNQY-YFKPBYRVSA-N
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Description

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a chiral amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. The compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method includes the reaction of (S)-2-amino-4,4,4-trifluorobutyric acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies. The Boc group provides stability and protects the amino group during synthetic processes.

Comparison with Similar Compounds

  • (S)-2-amino-4,4,4-trifluorobutyric acid
  • (S)-Boc-2-amino-3,3,3-trifluoropropionic acid
  • (S)-Boc-2-amino-2,2,2-trifluoroethanol

Uniqueness: (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group. This combination provides enhanced stability and reactivity, making it a versatile compound in synthetic chemistry and biochemical research.

Properties

IUPAC Name

(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUKFQMRNHNNQY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181128-25-6
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
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